Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate
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Overview
Description
Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a methoxy group, and a fluorobenzyl ether group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 4-hydroxy-3-methoxybenzoate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in acetone or dimethylformamide.
Major Products
Oxidation: 4-((2-fluorobenzyl)oxy)-3-methoxybenzoic acid.
Reduction: 4-((2-fluorobenzyl)oxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity towards certain molecular targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-((2-chlorobenzyl)oxy)-3-methoxybenzoate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 4-((2-bromobenzyl)oxy)-3-methoxybenzoate:
Ethyl 4-((2-methylbenzyl)oxy)-3-methoxybenzoate: The presence of a methyl group instead of a halogen can lead to different chemical behavior and uses.
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methoxy]-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-3-21-17(19)12-8-9-15(16(10-12)20-2)22-11-13-6-4-5-7-14(13)18/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPPYHPXBKZKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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